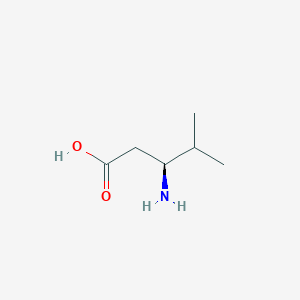

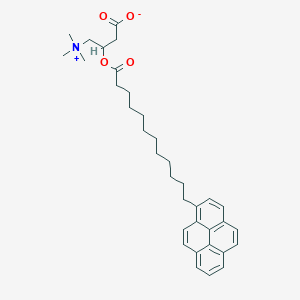

3-Amino-4-methylpentanoic acid

Descripción general

Descripción

Mecanismo De Acción

El mecanismo de acción del ácido 3-amino-4-metilpentanoico implica su interacción con los receptores AMPA en el cerebro. Como ligando de estos receptores, juega un papel en la neurotransmisión excitatoria, que es crucial para las funciones cognitivas y la formación de la memoria. Los efectos del compuesto están mediados por la activación de los receptores AMPA, lo que lleva a la entrada de iones calcio y la posterior activación neuronal.

Compuestos Similares:

L-leucina: Un aminoácido esencial involucrado en la síntesis de proteínas y la regulación metabólica.

Isoleucina: Otro aminoácido esencial con funciones metabólicas similares.

Valina: Un aminoácido esencial que comparte similitudes estructurales con el ácido 3-amino-4-metilpentanoico.

Singularidad: El ácido 3-amino-4-metilpentanoico es único debido a su interacción específica con los receptores AMPA, lo que lo distingue de otros aminoácidos similares. Su papel como aminoácido no proteico y sus posibles aplicaciones terapéuticas resaltan aún más su singularidad.

Análisis Bioquímico

Biochemical Properties

3-Amino-4-methylpentanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved is leucine 2,3-aminomutase, which catalyzes the conversion of L-leucine to this compound This interaction is crucial for the proper metabolism of leucine and the maintenance of amino acid balance in the body

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways involved in amino acid sensing and metabolism, thereby influencing cellular growth and differentiation . Moreover, it may impact gene expression by acting as a substrate or regulator for enzymes involved in epigenetic modifications, such as histone acetyltransferases and deacetylases.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. For example, this compound may inhibit the activity of certain aminotransferases, thereby affecting amino acid metabolism . Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These interactions at the molecular level contribute to the compound’s overall effects on cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions, but it may degrade over extended periods or under specific environmental conditions Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on amino acid metabolism and cellular function. At high doses, it can exhibit toxic or adverse effects, such as disruptions in metabolic pathways and cellular stress responses . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism. It interacts with enzymes such as leucine 2,3-aminomutase, which catalyzes its formation from L-leucine . Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of other enzymes involved in amino acid catabolism and anabolism. These interactions are essential for maintaining amino acid homeostasis in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound to various cellular compartments . The distribution of this compound can affect its availability and activity, influencing its overall effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise roles in cellular processes.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido 3-amino-4-metilpentanoico se puede sintetizar a través de varios métodos. Un enfoque común involucra el uso de L-leucina como material de partida, que sufre una transformación enzimática por la leucina 2,3-aminomutasa . Otro método implica la síntesis química utilizando intermediarios como el ácido 4-metilpentanoico, que luego se aminiza para formar el producto deseado .

Métodos de Producción Industrial: La producción industrial de ácido 3-amino-4-metilpentanoico típicamente involucra procesos de fermentación a gran escala utilizando microorganismos genéticamente modificados que expresan leucina 2,3-aminomutasa. Este método es preferido debido a su eficiencia y rentabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido 3-amino-4-metilpentanoico experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo amino se puede oxidar para formar los derivados oxo correspondientes.

Reducción: El grupo carboxilo se puede reducir para formar derivados de alcohol.

Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente.

Productos Principales:

Oxidación: Formación de derivados oxo.

Reducción: Formación de derivados de alcohol.

Sustitución: Formación de aminoácidos sustituidos.

Aplicaciones Científicas De Investigación

El ácido 3-amino-4-metilpentanoico tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.

Biología: Se estudia su papel como metabolito humano y su participación en las vías metabólicas.

Comparación Con Compuestos Similares

L-leucine: An essential amino acid involved in protein synthesis and metabolic regulation.

Isoleucine: Another essential amino acid with similar metabolic functions.

Valine: An essential amino acid that shares structural similarities with 3-amino-4-methylpentanoic acid.

Uniqueness: this compound is unique due to its specific interaction with AMPA receptors, which distinguishes it from other similar amino acids. Its role as a non-proteinogenic amino acid and its potential therapeutic applications further highlight its uniqueness.

Propiedades

IUPAC Name |

3-amino-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUJNGJDHCTUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863602 | |

| Record name | beta-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5699-54-7 | |

| Record name | β-Leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5699-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5699-54-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-amino-4-methylpentanoic acid impact the mTOR signaling pathway compared to leucine?

A: Research suggests that this compound exhibits only weak agonist activity on the mTOR signaling pathway compared to leucine. [] While leucine effectively stimulates the phosphorylation of 4E-BP1, a key indicator of mTOR activity, this compound shows significantly reduced potency. This difference highlights the importance of specific structural features in leucine for potent mTOR activation. You can find more details about this comparative study in the paper "Regulation of amino acid–sensitive TOR signaling by leucine analogues in adipocytes". []

Q2: Can Candida antarctica lipase A be used for selective deprotection of N-acylated this compound derivatives?

A: Yes, Candida antarctica lipase A (CAL-A) demonstrates remarkable chemoselectivity in hydrolyzing N-acylated tert-butyl esters of this compound. [] While CAL-A generally favors amide bond cleavage, its activity extends to subsequent tert-butyl ester hydrolysis in this specific case. This characteristic makes CAL-A a valuable tool for chemoselective deprotection strategies in organic synthesis. For a deeper understanding of this enzymatic activity, refer to "Acylation of β‐Amino Esters and Hydrolysis of β‐Amido Esters: Candida antarctica Lipase A as a Chemoselective Deprotection Catalyst." []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,4a-dimethyl-5,6,7,7a-tetrahydro-2H-cyclopenta[b]pyridin-4-yl)phenol](/img/structure/B1200009.png)

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1200019.png)